molecular formula C10H13Cl2NO3S B272435 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide

4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide

Cat. No. B272435
M. Wt: 298.19 g/mol
InChI Key: YQAMGPRNEIHRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, also known as DHMBS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes and biochemical pathways.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and biochemical pathways. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a number of important physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells. These effects make this compound a valuable tool for investigating various biological processes and for developing new therapeutic agents.

Advantages and Limitations for Lab Experiments

4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its selectivity and specificity for certain enzymes and biochemical pathways, its ability to modulate cellular signaling pathways, and its potential as a therapeutic agent. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide, including its use as a tool for investigating the role of sulfonamide compounds in various biological processes, its potential as a therapeutic agent for various diseases, and its use in the development of new drugs and treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of 4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-hydroxypropylamine, followed by the addition of sodium hydroxide to produce this compound.

Scientific Research Applications

4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One major area of interest is its use as a tool for investigating the role of sulfonamide compounds in various biological processes. This compound has been shown to have a number of unique properties that make it an ideal candidate for such studies, including its ability to selectively target specific enzymes and biochemical pathways.

properties

Molecular Formula

C10H13Cl2NO3S

Molecular Weight

298.19 g/mol

IUPAC Name

4,5-dichloro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C10H13Cl2NO3S/c1-7-5-8(11)9(12)6-10(7)17(15,16)13-3-2-4-14/h5-6,13-14H,2-4H2,1H3

InChI Key

YQAMGPRNEIHRQN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCCCO)Cl)Cl

Origin of Product

United States

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